

# Technical Support Center: Managing Cross-Resistance Between Pyraoxystrobin and Other QoI Fungicides

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## Compound of Interest

Compound Name: *Pyraoxystrobin*

Cat. No.: *B1461943*

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This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with **pyraoxystrobin** and other Quinone outside Inhibitor (QoI) fungicides.

## Frequently Asked Questions (FAQs) & Troubleshooting

Q1: We are observing a significant loss of efficacy with **pyraoxystrobin** in our experiments, even at recommended dosages. What is the likely cause?

A1: The most probable cause is the development of fungicide resistance within the target fungal population. QoI fungicides, including **pyraoxystrobin**, are highly specific, targeting a single site in the fungal respiratory chain.<sup>[1]</sup> This specificity makes them prone to resistance development, often through a single mutation in the target gene.<sup>[1]</sup> The most common mutation conferring high-level resistance to QoI fungicides is the G143A substitution in the cytochrome b (cytb) gene.<sup>[2][3][4]</sup>

Q2: How can we confirm if our fungal isolates have developed resistance to **pyraoxystrobin**?

A2: You can confirm resistance through two primary methods:

- **Biological Assays (Sensitivity Testing):** This involves growing the fungal isolates on media amended with a range of fungicide concentrations to determine the Effective Concentration that inhibits 50% of growth (EC50). A significant increase in the EC50 value compared to a known sensitive (wild-type) isolate indicates resistance.
- **Molecular Diagnostics:** These methods detect specific mutations associated with resistance. Techniques like PCR-RFLP (Polymerase Chain Reaction-Restriction Fragment Length Polymorphism) or sequencing of the *cytb* gene can identify the G143A mutation or other less common mutations like F129L.[\[5\]](#)[\[6\]](#)[\[7\]](#) Real-time PCR assays have also been developed for rapid and high-throughput screening.[\[8\]](#)[\[9\]](#)[\[10\]](#)

Q3: If we confirm resistance to **pyraoxystrobin**, can we switch to another QoI fungicide like azoxystrobin or trifloxystrobin?

A3: It is highly likely that you will observe cross-resistance among different QoI fungicides.[\[11\]](#)[\[12\]](#) Most QoI fungicides share the same binding site on the cytochrome b protein.[\[1\]](#)[\[2\]](#) Therefore, a mutation like G143A that confers resistance to **pyraoxystrobin** will typically confer resistance to other fungicides in the same FRAC Group 11.[\[13\]](#)[\[14\]](#) It is crucial to test for cross-resistance or, preferably, switch to a fungicide with a different mode of action (i.e., a different FRAC group).[\[15\]](#)[\[16\]](#)

Q4: We are designing a long-term study. What strategies can we implement to delay or manage the development of QoI resistance in our fungal cultures?

A4: To manage resistance, you should minimize the selection pressure exerted by the fungicide.[\[17\]](#) Key strategies include:

- **Alternation:** Alternate applications of QoI fungicides with fungicides from different FRAC groups that are effective against the target pathogen.[\[16\]](#)
- **Mixtures:** Use tank-mixtures of QoI fungicides with effective fungicides from different FRAC groups. The mixing partner should provide good disease control when used alone.[\[1\]](#)
- **Limiting Applications:** Reduce the total number of QoI applications per season or experimental cycle.[\[15\]](#)[\[16\]](#)

- Preventative Applications: Apply fungicides before the pathogen population becomes large and well-established to reduce the probability of selecting for resistant individuals.[16][17]

Q5: Are there different levels of QoI resistance? Does the specific mutation matter?

A5: Yes, the level of resistance often depends on the specific mutation in the cytochrome b gene.

- G143A (Glycine to Alanine at position 143): This is the most common mutation and typically confers a high level of resistance. Resistance factors (RF) are often greater than 100, leading to a complete loss of disease control in the field.[3][18]
- F129L (Phenylalanine to Leucine at position 129): This mutation usually results in moderate or partial resistance, with RFs ranging from 5 to 50.[3][18] Fungicides may still provide some level of control against pathogens with this mutation.
- G137R (Glycine to Arginine at position 137): This is a rare mutation and also confers moderate resistance.[3]

## Data Presentation

### Table 1: Cross-Resistance Patterns for QoI Fungicides in Fungal Pathogens with the G143A Mutation

Fungicide	Chemical Subgroup	Pathogen Example	EC50 Wild-Type (µg/mL)	EC50 G143A Mutant (µg/mL)	Resistance Factor (RF)	Reference
Pyraclostrobin	Methoxy-carbamate	Cercospora beticola	≤ 0.006	> 0.92	> 153	[9]
Azoxystrobin	Methoxy-acrylate	Pyricularia oryzae	Varies	High	> 100	[14]
Trifloxystrobin	Methoxy-imino-acetate	Botrytis cinerea	Varies	High	30 - 130	[13]
Picoxystrobin	Methoxy-acrylate	Cercospora sojae	0.087 - 0.243	> 10	> 41	[19]

Note: EC50 values and Resistance Factors can vary significantly between pathogen species and specific experimental conditions.

## Key Experimental Protocols

### Protocol 1: In Vitro Fungicide Sensitivity Assay (Amended Agar Method)

This protocol determines the EC50 value of a fungicide against a specific fungal isolate.

#### 1. Preparation of Fungicide Stock Solution:

- Prepare a high-concentration stock solution (e.g., 1,000 µg/mL) of the fungicide in an appropriate solvent (e.g., dimethyl sulfoxide - DMSO).
- Perform serial dilutions to create a range of working concentrations.

#### 2. Media Preparation:

- Prepare a suitable growth medium, such as Potato Dextrose Agar (PDA), and autoclave.[20]
- Cool the medium to approximately 50-55°C in a water bath.

- Add the appropriate volume of fungicide working solution to the molten agar to achieve the desired final concentrations (e.g., 0, 0.01, 0.1, 1, 10, 100 µg/mL).[21] Also, prepare control plates with the solvent alone.
- Pour the amended media into petri dishes and allow them to solidify.

### 3. Inoculation:

- From an actively growing culture of the fungal isolate, take a mycelial plug (e.g., 5 mm diameter) from the colony margin.[22]
- Place the mycelial plug, mycelium-side down, in the center of each fungicide-amended and control plate.[21] Use at least three replicate plates per concentration.[21]

### 4. Incubation:

- Incubate the plates at the optimal temperature for the fungus (e.g., 25°C) in the dark.[21]

### 5. Data Collection and Analysis:

- Measure the colony diameter at regular intervals until the colony on the control plate has reached a significant portion of the plate's diameter.[21]
- Calculate the percentage of mycelial growth inhibition for each concentration relative to the control.
- Determine the EC50 value by performing a probit or logistic regression analysis of the inhibition percentages against the log of the fungicide concentrations.[21][23]

## Protocol 2: Molecular Detection of G143A Mutation by PCR-RFLP

This protocol identifies the G143A mutation, which is indicative of high-level QoI resistance.

### 1. DNA Extraction:

- Harvest mycelia from the fungal isolate grown in pure culture.
- Extract genomic DNA using a commercial extraction kit or a standard CTAB protocol.[24]

### 2. PCR Amplification:

- Amplify the region of the *cytb* gene containing codon 143 using specific primers.[5][24]
- Example Primer Pair (conceptual):

- Forward: 5'-[Sequence upstream of codon 143]-3'
- Reverse: 5'-[Sequence downstream of codon 143]-3'
- Perform PCR with appropriate cycling conditions (annealing temperature, extension time) for the specific primers and pathogen.

### 3. Restriction Enzyme Digestion:

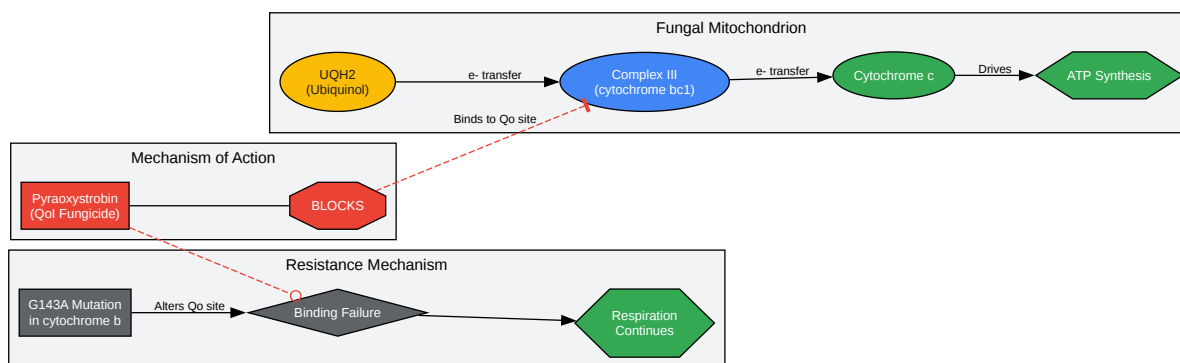
- The G143A mutation often creates or removes a recognition site for a specific restriction enzyme. For example, the mutation from GGT (Glycine) to GCT (Alanine) can be detected by an enzyme that recognizes one of these sequences. The enzyme *ItaI* has been used for this purpose.<sup>[5]</sup>
- Digest the PCR product with the selected restriction enzyme according to the manufacturer's instructions.

### 4. Gel Electrophoresis:

- Separate the digested DNA fragments on an agarose gel.
- Visualize the DNA bands under UV light after staining with an intercalating dye (e.g., ethidium bromide).
- Interpretation:
- Sensitive (Wild-Type) Isolate: Will show a specific banding pattern (e.g., one uncut band if the restriction site is absent).
- Resistant (G143A) Isolate: Will show a different banding pattern (e.g., two smaller, cut bands if the mutation creates the restriction site).

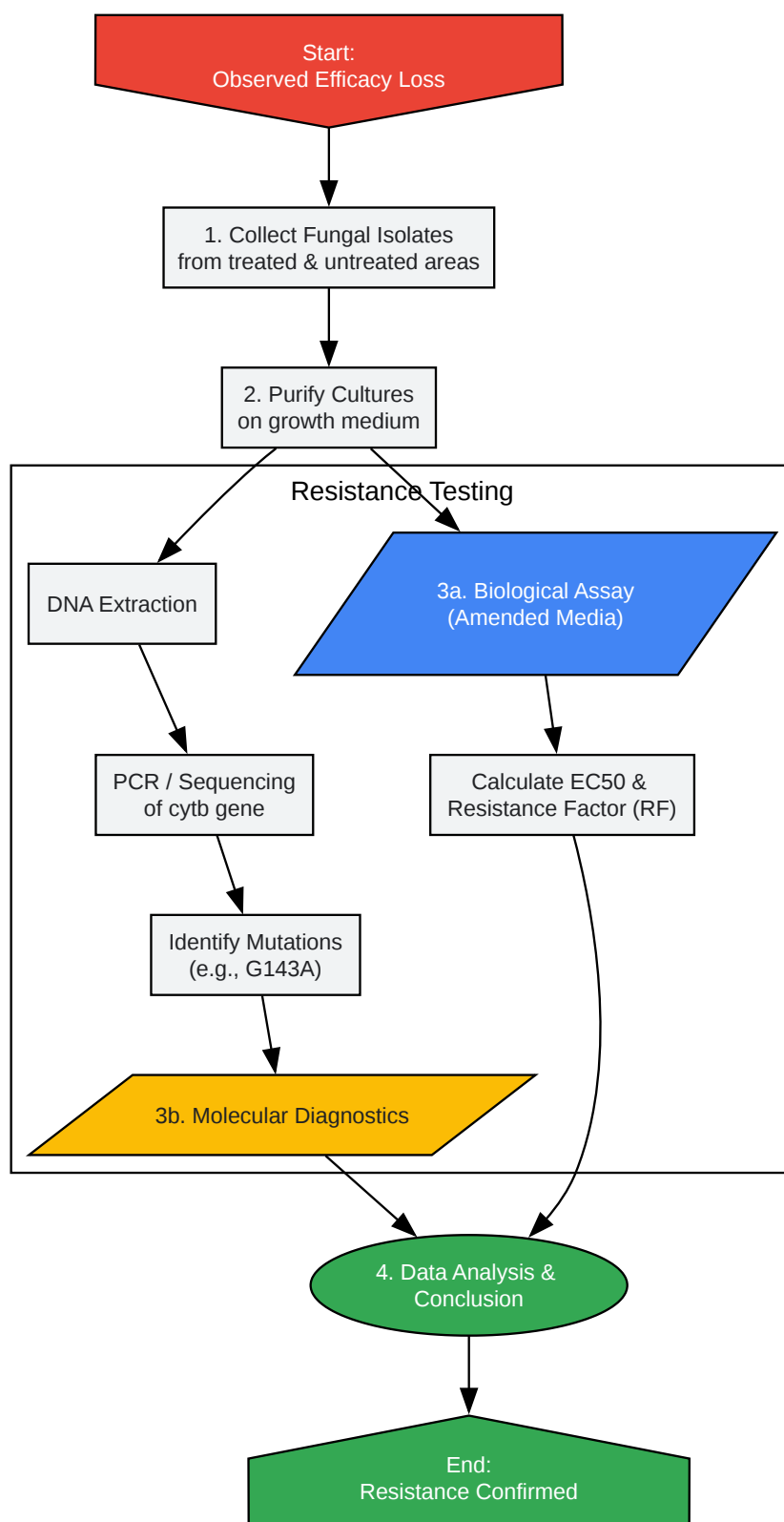
## Visualizations

## Signaling Pathways and Workflows



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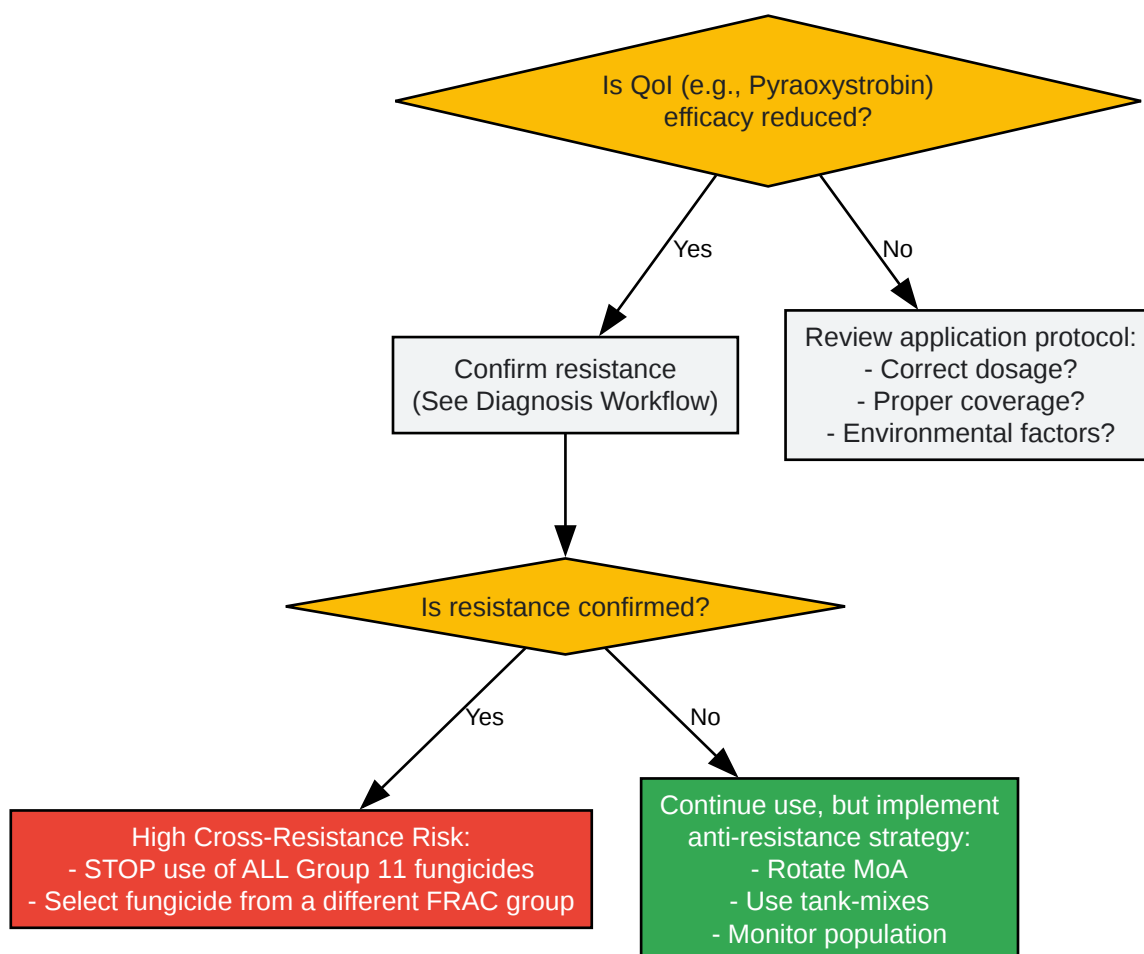
Caption: Mode of action of QoI fungicides and the G143A resistance mechanism.



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Caption: Experimental workflow for diagnosing fungicide resistance.





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## References

- 1. QoI (Strobilurin) Fungicides: Benefits and Risks [apsnet.org]
- 2. Mechanisms of resistance to QoI fungicides in phytopathogenic fungi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. frac.info [frac.info]
- 4. cotton.org [cotton.org]

- 5. Molecular Characterization and Diagnosis of QoI Resistance in Cucumber and Eggplant Fungal Pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 7. smallfruits.org [smallfruits.org]
- 8. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 9. Identification of the G143A mutation associated with QoI resistance in *Cercospora beticola* field isolates from Michigan, United States - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Evaluation of the incidence of the G143A mutation and cyt b intron presence in the cytochrome bc-1 gene conferring QoI resistance in *Botrytis cinerea* populations from several hosts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. resistance.nzpps.org [resistance.nzpps.org]
- 12. Research Collection | ETH Library [research-collection.ethz.ch]
- 13. researchgate.net [researchgate.net]
- 14. repositorio.unesp.br [repositorio.unesp.br]
- 15. americanvineyardmagazine.com [americanvineyardmagazine.com]
- 16. QoI Fungicides | FRAC [frac.info]
- 17. General Guidelines for Managing Fungicide Resistance | Cornell Vegetables [vegetables.cornell.edu]
- 18. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 19. researchgate.net [researchgate.net]
- 20. agristudentbikash.wordpress.com [agristudentbikash.wordpress.com]
- 21. Sensitivity Tests to Different Fungicides [bio-protocol.org]
- 22. Methods for Fungicide Efficacy Screenings: Multiwell Testing Procedures for the Oomycetes *Phytophthora infestans* and *Pythium ultimum* - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Resistance mechanisms and fitness of pyraclostrobin-resistant isolates of *Lasiodiplodia theobromae* from mango orchards - PMC [pmc.ncbi.nlm.nih.gov]
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